molecular formula C15H14O4S B1613861 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene CAS No. 898773-14-3

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene

Cat. No.: B1613861
CAS No.: 898773-14-3
M. Wt: 290.3 g/mol
InChI Key: PJUHHMLLPRAKPC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.

    Introduction of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Attachment of the 4-methoxybenzoyl group: This step involves the acylation of the thiophene ring using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the methoxy group.

    5-(1,3-Dioxolan-2-YL)-2-(4-chlorobenzoyl)thiophene: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the 4-methoxybenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-17-11-4-2-10(3-5-11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUHHMLLPRAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641921
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-14-3
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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